N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide
Description
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c25-19(15-5-3-9-21-13-15)22-16-7-10-24(11-8-16)20(26)18-12-14-4-1-2-6-17(14)23-18/h1-6,9,12-13,16,23H,7-8,10-11H2,(H,22,25) |
InChI Key |
PQJCIOCXODWWHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, and the pyridine carboxamide group can be added via amide bond formation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and strong nucleophiles like sodium hydride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted piperidine derivatives .
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors in the body, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the pyridine carboxamide group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Structural Analog: Orelabrutinib ()
Structure: 2-(4-Phenoxyphenyl)-6-[1-(prop-2-enoyl)piperidin-4-yl]pyridine-3-carboxamide
- Key Differences: Substituents: Orelabrutinib features a 4-phenoxyphenyl group and a propenoyl moiety on the piperidine ring, whereas the target compound has an indole-2-carbonyl group. Biological Target: Orelabrutinib is a Bruton tyrosine kinase (BTK) inhibitor, critical in treating B-cell malignancies. The indole moiety in the target compound may confer affinity for distinct targets, such as serotonin receptors or other kinases.
- Molecular Weight : Orelabrutinib’s molecular formula (C₂₅H₂₆N₄O₃) suggests a higher molecular weight (~430 g/mol) compared to the target compound (~451 g/mol, inferred from HRMS data in ).
Pyridine Derivatives with Halogen Substituents ()
Examples :
Key Differences :
- Size and Solubility : Lower molecular weights (366–412 g/mol) vs. the target compound (~451 g/mol) may improve solubility but limit membrane permeability for CNS targets.
Piperidine-Linked Indole Derivatives ()
Examples :
- 1H-Indole-3-carboxamide,N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl] (CAS 26844-23-5)
- Benzamide,N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-2-methyl (CAS 26844-25-7)
Key Differences :
- Indole Position : Substitution at indole-3-position vs. indole-2-carbonyl in the target compound may shift target specificity (e.g., serotonin 5-HT₂ vs. 5-HT₆ receptors).
Molecular Weight and Drug-Likeness
- Target Compound : ~451 g/mol (estimated from HRMS data ).
- Analogs : 366–430 g/mol ().
Exceeding Lipinski’s rule of five (MW ≤ 500) is common in kinase inhibitors (e.g., orelabrutinib), suggesting the target compound remains viable for optimization.
Tabulated Comparison
Biological Activity
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide is a synthetic compound notable for its complex structure, which integrates an indole moiety, a piperidine ring, and a pyridine carboxamide group. This unique combination of functional groups is associated with diverse biological activities, making it a candidate for various therapeutic applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 336.39 g/mol. Its structure allows for multiple interactions with biological targets, which is essential for its pharmacological properties.
Biological Activities
The biological activity of this compound has been explored in various studies, revealing its potential in multiple therapeutic areas:
1. Anticancer Activity
Research indicates that compounds with indole and piperidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins .
2. Neuroprotective Effects
The compound's ability to interact with dopamine receptors suggests potential neuroprotective effects. Similar compounds have been shown to protect dopaminergic neurons from degeneration, which is critical in the context of neurodegenerative diseases like Parkinson's disease .
3. Antimicrobial Activity
Preliminary studies have demonstrated that N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine derivatives possess antimicrobial properties against various bacterial strains. The indole moiety is particularly known for its effectiveness against Gram-positive bacteria .
Case Studies
Several case studies highlight the biological activity of related compounds:
The biological activity of this compound can be attributed to its ability to modulate various cellular pathways:
- Receptor Binding : The indole moiety interacts with multiple receptors, influencing signaling cascades that regulate cell survival and proliferation.
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in metabolic pathways, contributing to their anticancer and antimicrobial effects .
Synthesis and Optimization
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine derivatives typically involves multi-step organic reactions, including the formation of the indole ring through Fischer synthesis and subsequent coupling reactions to introduce the piperidine and pyridine components. Optimization strategies focus on enhancing yield and purity while minimizing side reactions.
Q & A
Q. Experimental Design :
In Silico Docking : Use AutoDock Vina to predict binding modes to kinase ATP pockets .
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD) at varying concentrations (1 nM–10 µM) .
How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
Answer:
Key parameters to address include solubility, metabolic stability, and blood-brain barrier (BBB) penetration:
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as a hydrochloride salt (see for salt formation protocols) .
- Metabolic Stability : Perform microsomal assays (human liver microsomes, NADPH regeneration system) to identify vulnerable sites (e.g., piperidine N-demethylation) .
- BBB Permeability : Predict via PAMPA-BBB assay; log P values <3 are preferred .
Data-Driven Optimization : Modify the indole or pyridine substituents to balance lipophilicity (clogP 2–3) and polar surface area (<90 Ų) .
What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
Answer:
Systematic SAR requires:
Scaffold Variation : Synthesize analogs with substitutions on the indole (e.g., 5-F, 6-MeO) or pyridine (e.g., 4-CN) rings .
Activity Cliffs : Compare IC₅₀ values across analogs (e.g., shows 10-fold potency drop when replacing pyrrolidine with piperazine) .
3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic fields with activity data .
Case Study : In , methyl groups on the pyridine ring improved kinase inhibition by 50% due to enhanced hydrophobic interactions .
How should researchers address contradictory cytotoxicity data in cell-based assays?
Answer:
Contradictions may stem from assay conditions or cell line variability. Mitigation strategies:
- Dose-Response Curves : Test 8–10 concentrations (1 nM–100 µM) in triplicate across multiple cell lines (e.g., HEK293, HeLa) .
- Mechanistic Studies : Perform Annexin V/PI staining to distinguish apoptosis vs. necrosis, and validate via caspase-3 activation assays .
- Control Normalization : Include positive controls (e.g., staurosporine for apoptosis) and solvent controls (DMSO <0.1%) .
Data Interpretation : In , compound PB13 showed EC₅₀ = 4 µM in leukemia cells but was inactive in fibroblasts, highlighting lineage-specific effects .
What are the best practices for ensuring compound stability during long-term storage?
Answer:
- Storage Conditions : Lyophilize as a hydrochloride salt () and store at -80°C under argon .
- Stability Monitoring : Perform HPLC purity checks at 0, 3, 6, and 12 months; degradation >5% warrants reformulation .
- Light Sensitivity : Use amber vials if the indole moiety is prone to photodegradation (UV-Vis stability testing recommended) .
How can researchers validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Heat lysates (37–65°C) and quantify target protein remaining via Western blot .
- BRET/FRET : Engineer cells with NanoLuc-tagged targets to measure real-time interaction dynamics .
- Knockdown/Rescue : Use siRNA to deplete the target and confirm loss of compound activity .
What analytical methods are critical for assessing enantiomeric purity in chiral analogs?
Answer:
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers () .
- Circular Dichroism (CD) : Compare CD spectra to authentic standards for absolute configuration .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (e.g., for pyrazolo-pyridine analogs) .
How can researchers mitigate off-target effects identified in phenotypic screens?
Answer:
- Chemoproteomics : Use affinity-based probes (ABPs) to pull down interacting proteins from cell lysates .
- Selectivity Panels : Screen against 50+ kinases/GPCRs to identify promiscuity hotspots .
- Structural Refinement : Introduce bulky substituents (e.g., tert-butyl) to sterically block off-target binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
